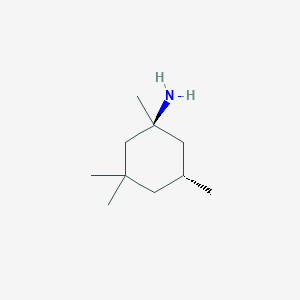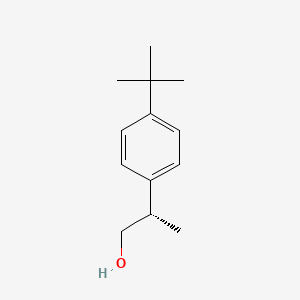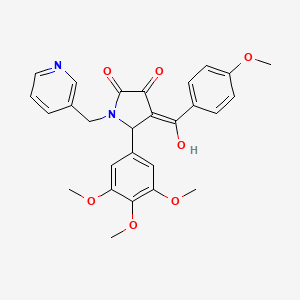
1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H4BrF3O . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has the molecular formula C7H4BrF3O .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is characterized by a bromine atom (Br), an ethynyl group (-C≡CH), and a trifluoromethoxy group (-OCF3) attached to a benzene ring .
Physical And Chemical Properties Analysis
“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” has a molecular weight of 265.027 Da . For “1-Bromo-4-(trifluoromethoxy)benzene”, it has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C .
Applications De Recherche Scientifique
Solvent Effects in Radical Addition Reactions
A study by Yorimitsu, H., Shinokubo, H., Matsubara, S., Oshima, K., Omoto, K., & Fujimoto, H. (2001) investigates the solvent effects on bromine atom-transfer radical addition reactions. They found that polar solvents and aqueous media significantly influence the efficiency of these reactions, highlighting the utility of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in understanding the solvent's role in organic reactions (Yorimitsu et al., 2001).
Aryne Route to Naphthalenes
Schlosser, M., & Castagnetti, E. (2001) describe the generation of aryne intermediates from 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene, leading to the synthesis of naphthalenes. This showcases its application in the aryne chemistry for constructing complex aromatic compounds (Schlosser & Castagnetti, 2001).
Luminescent Liquid Crystals and Gels
Diring, S., Camerel, F., Donnio, B., Dintzer, T., Toffanin, S., Capelli, R., Muccini, M., & Ziessel, R. (2009) synthesized functional ethynyl-pyrene derivatives, demonstrating the potential of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in the development of optoelectronic devices. Their work emphasizes its role in producing materials with tunable photoluminescence and electrochemical properties (Diring et al., 2009).
Coordination Polymers for Selective Sorption and Fluorescence Sensing
Hua, J., Zhao, Y., Kang, Y.-S., Lu, Y., & Sun, W.-Y. (2015) explored the synthesis of zinc(II) coordination polymers using 1,3,5-tris(1-imidazolyl)benzene and bromo-substituted benzenedicarboxylic acid. Their research illustrates the utility of bromo-substituted compounds like 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in creating materials with applications in gas sorption and fluorescence-based sensing (Hua et al., 2015).
Electrochromic Metal Complex Nanosheets
Takada, K., Sakamoto, R., Yi, S., Katagiri, S., Kambe, T., & Nishihara, H. (2015) reported on the synthesis of electrochromic nanosheets using metal complexes. This research underscores the relevance of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in fabricating novel materials for optical and electronic applications, showcasing its potential in producing devices capable of reversible color changes (Takada et al., 2015).
Safety and Hazards
“1-Bromo-4-(trifluoromethoxy)benzene” is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, and seeking medical advice if skin irritation occurs .
Propriétés
IUPAC Name |
1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVSHYDHYSIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)


![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)


![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2866800.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)